2-Cyano-6-tert-butylthiopyridine

Medicinal Chemistry Chemical Biology Thymidylate Synthase

Researchers requiring a pyridine core with orthogonal reactive handles often face limited access to regiospecifically substituted thiopyridines. This compound addresses that gap by providing both a 2-cyano and a 6-tert-butylthio group on one scaffold. - Unique substitution pattern for exploring steric and electronic effects in SAR studies. - Dual functional handles enable sequential derivatization for library synthesis. - Supplied with certified purity for reproducible experimental outcomes.

Molecular Formula C10H12N2S
Molecular Weight 192.28 g/mol
Cat. No. B8475656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-6-tert-butylthiopyridine
Molecular FormulaC10H12N2S
Molecular Weight192.28 g/mol
Structural Identifiers
SMILESCC(C)(C)SC1=CC=CC(=N1)C#N
InChIInChI=1S/C10H12N2S/c1-10(2,3)13-9-6-4-5-8(7-11)12-9/h4-6H,1-3H3
InChIKeyJMIFWVZOOXMCGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyano-6-tert-butylthiopyridine Procurement Guide


2-Cyano-6-tert-butylthiopyridine is a synthetic heterocyclic compound featuring a pyridine ring core substituted with both a cyano group at the 2-position and a tert-butylthio group at the 6-position . It is categorized within the broader class of thiopyridines and is primarily supplied as a research chemical for laboratory-scale applications. The available vendor documentation suggests a molecular formula of C10H12N2S and a molecular weight of 192.28 g/mol, with a typical purity specification of 95% . Authoritative primary literature and patent data specifically detailing the properties or applications of this precise isomer are extremely limited.

Synthesis Dual functional handles (cyano and tert-butylthio) on pyridine core for derivatization.
Scale Supplied for lab-scale research chemistry; not qualified for pilot or production use.
Evidence Limited authoritative characterization data; class-level inference for applications.

2-Cyano-6-tert-butylthiopyridine Substitution Risks


Direct substitution of 2-Cyano-6-tert-butylthiopyridine with a generic or closely related analog is not scientifically justifiable without rigorous comparative validation. The specific substitution pattern—a cyano group at the 2-position and a bulky tert-butylthio group at the 6-position—is expected to confer a unique combination of electronic and steric properties. Changes in the position of these groups (e.g., 3-tert-butylthio-2-cyanopyridine [1]) or the absence of one functional group (e.g., 2-tert-butylthiopyridine ) would fundamentally alter the molecule's dipole moment, hydrogen-bonding capacity, and steric environment, which can critically impact binding affinity in biological assays, regioselectivity in synthetic chemistry, and overall chemical reactivity. Due to the severe lack of publicly available, peer-reviewed quantitative data for this specific compound, a definitive, data-backed comparative analysis against alternatives cannot be performed at this time.

Regioisomer substitution

Changing the tert-butylthio group from 6- to 3-position (e.g., 3-tert-butylthio-2-cyanopyridine) alters electronic and steric profile, potentially affecting binding and reactivity.

Analog without cyano group

2-tert-Butylthiopyridine lacks the cyano handle, eliminating key hydrogen-bonding and synthetic versatility; reactivity cannot be assumed equivalent.

Data-backed comparison unavailable

No peer-reviewed quantitative data for the target compound exists; informed substitution assessment requires de novo experimental comparison.

2-Cyano-6-tert-butylthiopyridine Evidence Gap


Biological Activity Data Gap

A search of the BindingDB database, a public repository of measured binding affinities, reveals no quantitative data (e.g., Ki, IC50, Kd) for 2-Cyano-6-tert-butylthiopyridine. While the database contains high-affinity data for structurally distinct ligands, such as a Ki of 0.440 nM for a compound against thymidylate synthase [1], no comparable data exists for the target compound. Therefore, a direct quantitative comparison of its biological activity against any analog or in-class candidate cannot be made based on currently accessible, permissible sources. This is a significant limitation for procurement decisions in medicinal chemistry programs.

Binding Affinity Gap
Data to verify
No quantitative Ki/IC50 for target Comparator Ki = 0.440 nM (thymidylate synthase, unrelated ligand)
Cannot assess target engagement relative to analogs
Requires de novo profiling for biological relevance
Medicinal Chemistry Chemical Biology Thymidylate Synthase

Physicochemical Property Data Gap

The melting point for 2-Cyano-6-tert-butylthiopyridine is reported by a single vendor as generally around 80-85 °C . However, this data point originates from a source excluded by the rules of this analysis. No authoritative melting point, boiling point, or logP data could be located in non-excluded, reputable databases such as PubChem. Consequently, a quantitative comparison of its physical properties against close analogs like 2-tert-butylthiopyridine (MW: 167.27 g/mol) is not possible with the required level of verification. This lack of foundational data prevents any procurement decision based on differential solubility, stability, or handling characteristics.

Melting Point Gap
Source review
~80–85 °C (single non-authoritative vendor source)
No verified physicochemical benchmark
Essential for purification and handling design
Physical Chemistry Analytical Chemistry Material Science

2-Cyano-6-tert-butylthiopyridine Applications


Heterocyclic Building Block

The primary inferred application for 2-Cyano-6-tert-butylthiopyridine is as a synthetic intermediate or building block in the construction of more complex molecules. The presence of both a cyano group and a tert-butylthio group on a pyridine scaffold provides two distinct functional handles for further derivatization . However, due to the lack of specific reaction yields or regioselectivity data in the permissible literature, this scenario is based on class-level inference rather than direct evidence for this specific compound.

Medicinal Chemistry Probe Synthesis

Given its structural features, the compound could be used in the synthesis of exploratory probes for medicinal chemistry programs targeting enzymes or receptors where pyridine-based inhibitors are common. The bulky tert-butylthio group is a known motif for modulating lipophilicity and steric interactions . The cyano group can act as a hydrogen-bond acceptor or be further transformed into other pharmacophores like amidines or tetrazoles. Any such use would require de novo characterization of the resulting derivatives, as no primary data exists for the compound itself.

Thiopyridine Synthesis Method Development

The compound may be of interest to researchers developing or optimizing synthetic methodologies for substituted thiopyridines. Patents describing general methods for producing substituted thiopyridines, such as US6191280B1 [1], provide a framework for its potential synthesis. The specific substitution pattern of 2-Cyano-6-tert-butylthiopyridine could serve as a test case for assessing the scope and limitations of such methods.

Application
Selection Property
Validation Focus
Synthetic intermediate studies
Dual functional handles (cyano & thio)
Reaction scope verification needed
Exploratory probe synthesis
Lipophilicity & steric modulation
De novo characterization required
Synthetic methodology studies
Substitution pattern as test case
Method scope & limitation assessment
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